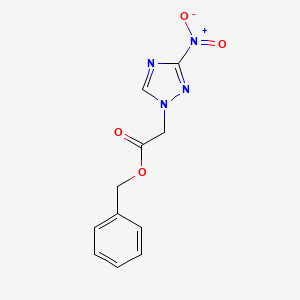![molecular formula C11H10N4O B5523393 2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine, also known as DMPF, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPF is a fused pyrimidine ring system that contains a pyrazole moiety. This compound has shown promising results in multiple scientific studies, making it a subject of interest for researchers worldwide.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation, which are evaluated for their insecticidal and antibacterial potential. These compounds have shown promising results against certain microorganisms and insects, indicating their potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Properties
Another study focused on the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine to investigate their antimicrobial activity. This research identified compounds with pronounced antimicrobial properties, highlighting the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).
Heterocyclic Compound Synthesis
Research into the synthesis of new Furothiazolo Pyrimido Quinazolinones from Visnagenone or Khellinone demonstrated antimicrobial activity against both bacteria and fungi. These findings suggest a potential pathway for developing new antimicrobial agents (Abu-Hashem, 2018).
Metallic Grid Assembly and Anion Encapsulation
A study on the self-assembly of ligands designed for building a new type of [2 x 2] metallic grid explored anion encapsulation and diffusion NMR spectroscopy. This research could have implications for the development of new materials with specific electronic or catalytic properties (Manzano et al., 2008).
Multicomponent Domino Reaction
The indium-catalyzed multicomponent domino reaction was used to synthesize various novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines. This method offers a new pathway for the efficient synthesis of complex heterocyclic compounds (Prajapati & Gohain, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-6-3-9-10(8-4-12-13-5-8)14-7(2)15-11(9)16-6/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVPOZNKIJOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)C)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)



![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)

